4,6-dimethyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 5,7-dimethyl-1H-benzimidazole with 2-(prop-2-en-1-yl)phenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
Uniqueness
5,7-DIMETHYL-2-{[2-(PROP-2-EN-1-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H20N2O/c1-4-7-15-8-5-6-9-17(15)22-12-18-20-16-11-13(2)10-14(3)19(16)21-18/h4-6,8-11H,1,7,12H2,2-3H3,(H,20,21) |
InChI Key |
WDJPUDKFJSLJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)COC3=CC=CC=C3CC=C)C |
Origin of Product |
United States |
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